5-Cyclohexyl-1,3,4-oxadiazole-2-thiol

説明

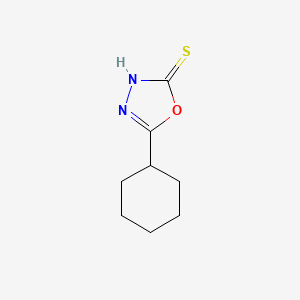

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-cyclohexyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBUSMDUKULCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396654 | |

| Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821638 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

173589-87-2 | |

| Record name | 5-cyclohexyl-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Cyclohexyl 1,3,4 Oxadiazole 2 Thiol and Derivatives

Established Cyclization Reactions for 5-Substituted-1,3,4-oxadiazole-2-thiols

The primary and most widely employed method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is through the cyclization of acylhydrazides. This approach has proven to be robust and versatile for creating a diverse range of derivatives.

Acylhydrazide Cyclocondensation with Carbon Disulfide in Basic Media

The cornerstone of 5-substituted-1,3,4-oxadiazole-2-thiol synthesis is the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution. nih.govjchemrev.com This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization upon heating. The reaction mixture is subsequently acidified to yield the final 5-substituted-1,3,4-oxadiazole-2-thiol. nih.govjchemrev.com A variety of bases can be used, with potassium hydroxide (B78521) being a common choice, and ethanol (B145695) is frequently used as the solvent. asianpubs.orgmdpi.com This method is known for its good to excellent yields, typically ranging from 65% to 88%. openmedicinalchemistryjournal.com

It is important to note that the resulting 5-substituted-1,3,4-oxadiazole-2-thiol products can exist in two tautomeric forms: the thiol and the thione form. jchemrev.comresearchgate.net One form usually predominates, and the equilibrium can be influenced by factors such as the solvent and the nature of the substituent at the 5-position. jchemrev.com

Modified Approaches for Enhanced Yield and Selectivity

To improve the efficiency and outcome of the classical synthesis, various modifications have been explored. These modifications often focus on the reaction conditions, such as the choice of base, solvent, and temperature, to optimize the yield and purity of the desired product. nih.gov For instance, the use of different alcoholic solvents or the addition of catalysts can influence the reaction rate and selectivity. While specific high-yield examples for the cyclohexyl derivative are not extensively detailed in the provided literature, the general principles of optimizing reaction parameters apply. Researchers have reported that careful control of reaction time and temperature, monitored by techniques like Thin Layer Chromatography (TLC), is crucial for maximizing the yield and minimizing side products. asianpubs.org

Emerging Catalyst-Free and Green Synthetic Routes for 1,3,4-Oxadiazole-2-thiols

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods. For the synthesis of 1,3,4-oxadiazole-2-thiols, catalyst-free approaches have emerged as a promising alternative. researchgate.net Some of these methods utilize solvents like dimethylformamide (DMF) which can assist the reaction, removing the need for a traditional catalyst. researchgate.net

Green chemistry principles are also being applied to the synthesis of these compounds. This includes the use of microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.gov Solvent-free synthesis is another green approach that has been successfully applied to the preparation of 1,3,4-oxadiazole (B1194373) derivatives, reducing the environmental impact of the process. nih.gov

Strategies for Introducing the Cyclohexyl Moiety at the 5-Position

The key to synthesizing 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol is the use of a starting material that already contains the cyclohexyl group. The most direct strategy involves starting with cyclohexanecarbohydrazide (B1361583). nih.govresearchgate.net This precursor is then subjected to the cyclocondensation reaction with carbon disulfide in a basic medium, as described in section 2.1.1.

The synthesis of the necessary cyclohexanecarbohydrazide can be achieved through standard procedures, typically involving the reaction of a cyclohexanecarboxylic acid ester with hydrazine (B178648) hydrate. asianpubs.org This two-step sequence, starting from a readily available cyclohexyl-containing carboxylic acid or its ester, provides a reliable pathway to the target molecule.

Below is a table summarizing the reaction conditions for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, which is applicable for the synthesis of the cyclohexyl derivative.

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield |

| Cyclohexanecarbohydrazide | Carbon Disulfide, Potassium Hydroxide | Ethanol | Reflux, followed by acidification | Good to Excellent |

| Cyclohexanecarboxylic acid ester | 1. Hydrazine Hydrate2. Carbon Disulfide, Potassium Hydroxide | 1. Ethanol2. Ethanol | 1. Reflux2. Reflux, followed by acidification | Good to Excellent |

Probing Tautomeric Equilibria and Spectroscopic Characterization of 5 Cyclohexyl 1,3,4 Oxadiazole 2 Thiol

Thiol-Thione Tautomerism: Fundamental Aspects in 1,3,4-Oxadiazole-2-thiols

The phenomenon of tautomerism involves the migration of a proton, leading to a rapid equilibrium between two or more structural isomers. In the case of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol, this manifests as a prototropic equilibrium between the thiol and thione forms. researchgate.netresearchgate.net The thiol tautomer possesses a sulfhydryl (-SH) group, while the thione tautomer features a thiocarbonyl (C=S) group with the proton residing on a ring nitrogen atom.

This equilibrium is a cornerstone of the chemistry of mercapto-substituted heterocyclic compounds. researchgate.net For 1,3,4-oxadiazole-2-thiol (B52307) derivatives, extensive research has shown that the equilibrium overwhelmingly favors the thione form in both solid and solution states. lp.edu.uaresearchgate.net The stability of the thione tautomer is a critical factor influencing the compound's reactivity, potential for metal complexation, and intermolecular interactions. lp.edu.ua While the thione form predominates, the existence of the thiol form, even in small concentrations, can be crucial for certain chemical reactions, such as S-alkylation. nih.govscispace.com The position of this equilibrium is not entirely static and can be influenced by factors such as solvent polarity, temperature, and pH. lp.edu.uacdnsciencepub.com

Spectroscopic Signatures of Tautomeric Forms (e.g., UV, IR, NMR, Mass Spectrometry)

The differentiation between the thiol and thione tautomers is achieved through various spectroscopic techniques, each providing unique insights into the molecular structure.

UV-Visible Spectroscopy: UV-Vis spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. The two forms exhibit distinct absorption maxima due to different electronic transitions. The thiol form typically displays absorption bands below 300 nm, corresponding to π→π* transitions of the C=N group. researchgate.net In contrast, the thione form is characterized by an absorption band at longer wavelengths, often between 300 and 400 nm, which is attributed to the n→π* transition of the C=S chromophore. researchgate.net Experimental studies on related 1,3,4-oxadiazole-2-thiones have confirmed these general patterns, with the observed spectra in various solvents being dominated by the absorption of the thione tautomer. lp.edu.ua For instance, in one study, the appearance of a band at 197 nm in a strongly acidic medium was considered indicative of the thiol form. lp.edu.ua

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence for the presence of specific functional groups, making it invaluable for identifying tautomeric forms. The key distinguishing features are the S-H, N-H, and C=S vibrations.

Thiol Form: Characterized by a weak S-H stretching band around 2500–2600 cm⁻¹ and a C=N stretching vibration. researchgate.net

Thione Form: Lacks the S-H band but shows a distinct N-H stretching band, often appearing in the range of 3100–3360 cm⁻¹. nih.gov It also exhibits a strong absorption band associated with the C=S group (thiourea band) typically found between 1250 and 1270 cm⁻¹. nih.gov

The IR spectra of numerous 5-substituted-1,3,4-oxadiazole-2-thiols consistently show a strong N-H absorption and the absence of a significant S-H peak, supporting the prevalence of the thione form in the solid state. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy offer clear signatures for the dominant tautomer.

¹H NMR: The most telling signal is that of the labile proton. In the thione form, a broad signal corresponding to the N-H proton is typically observed in the downfield region of the spectrum. researchgate.net Conversely, the S-H proton of the thiol form, when detectable, appears as a much weaker signal. nih.gov

¹³C NMR: The chemical shift of the carbon atom at the 2-position of the oxadiazole ring is highly indicative. For the thione tautomer, this carbon (C=S) is significantly deshielded and resonates at a characteristic downfield chemical shift, often in the range of 177-178 ppm. researchgate.net This is substantially different from the expected chemical shift for a C-S carbon in the thiol form.

Mass Spectrometry (MS): Mass spectrometry is primarily used to confirm the molecular weight and elemental composition of the compound. nih.gov Under techniques like electron ionization (EI-MS), the molecule fragments in predictable ways, which can help elucidate the structure. researchgate.net While standard MS may not differentiate between the tautomers directly, as the equilibrium can shift in the gas phase, it provides the definitive molecular ion peak corresponding to the compound's formula, C₈H₁₂N₂OS. core.ac.uk

| Spectroscopic Technique | Thiol Form Signature | Thione Form Signature | Reference |

|---|---|---|---|

| UV-Vis | Absorption maximum < 300 nm (π→π) | Absorption maximum 300-400 nm (n→π) | researchgate.net |

| IR | Weak ν(S-H) at ~2500-2600 cm⁻¹ | Strong ν(N-H) at ~3100-3360 cm⁻¹; ν(C=S) at ~1250-1270 cm⁻¹ | researchgate.netnih.gov |

| ¹H NMR | Weak signal for S-H proton | Broad, downfield signal for N-H proton | nih.govresearchgate.net |

| ¹³C NMR | Signal for C-S carbon | Deshielded signal for C=S carbon (~177-178 ppm) | researchgate.net |

| Mass Spec | Confirms molecular weight (M⁺) and fragmentation pattern | researchgate.netcore.ac.uk |

Theoretical and Experimental Investigations of Tautomeric Preference and Stability

A combination of theoretical calculations and experimental studies has been employed to rigorously investigate the tautomeric preference and relative stability of the thiol and thione forms in 1,3,4-oxadiazole-2-thiol systems.

Experimental investigations, primarily through X-ray crystallography on related compounds, have unequivocally shown that these molecules exist exclusively in the thione form in the solid state. nih.gov Spectroscopic data (IR, NMR) from solid and solution-phase studies further corroborate the predominance of the thione tautomer. researchgate.netlp.edu.ua Studies investigating the effect of solvent polarity on the tautomeric equilibrium have found that while the thione form is favored in all cases, the relative population of the thiol form can be subtly influenced by the medium. lp.edu.uanih.gov

Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT), have provided deeper insights into the intrinsic stability of the tautomers. lp.edu.uaresearchgate.net These computational analyses consistently calculate a lower ground-state energy for the thione tautomer compared to the thiol form, both in the gas phase and in various solvents. lp.edu.ua This indicates that the thione form is the thermodynamically more stable isomer. The calculated energy difference between the two forms is significant enough to explain the experimental observation that the thione form is overwhelmingly populated at equilibrium. These theoretical models are in strong agreement with experimental results, confirming the greater stability of the thione structure. lp.edu.ua

Chemical Transformations and Derivatization Strategies for 5 Cyclohexyl 1,3,4 Oxadiazole 2 Thiol

Nucleophilic Reactions at the Exocyclic Sulfur Atom (S-Alkylation)

The exocyclic sulfur atom in 5-cyclohexyl-1,3,4-oxadiazole-2-thiol is a primary site for nucleophilic attack, making S-alkylation a common and straightforward derivatization strategy. This reaction typically proceeds by deprotonating the thiol group with a base to form a highly nucleophilic thiolate anion, which then displaces a leaving group on an alkyl or aralkyl halide. nih.govresearchgate.net

The choice of base and solvent can be critical for reaction efficiency. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium ethoxide (NaOEt), while solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) are frequently employed. researchgate.netresearchgate.net This method allows for the introduction of a wide variety of substituents at the sulfur atom, including simple alkyl chains, functionalized acetates, and benzyl (B1604629) groups. nih.govuobaghdad.edu.iq For instance, reacting the parent thiol with various electrophiles such as alkyl or aralkyl halides in the presence of NaH in DMF yields a range of S-substituted derivatives. researchgate.net This reaction is versatile, enabling the synthesis of thioethers, which are important intermediates for further transformations or as final bioactive compounds. nih.gov

| Alkylating Agent (Electrophile) | Base/Solvent | Resulting S-Substituted Product Structure | Reference |

|---|---|---|---|

| Ethyl chloroacetate (B1199739) | NaOEt / Ethanol | Ethyl 2-((5-cyclohexyl-1,3,4-oxadiazol-2-yl)thio)acetate | researchgate.netuobaghdad.edu.iq |

| Benzyl chloride | NaH / DMF | 2-(Benzylthio)-5-cyclohexyl-1,3,4-oxadiazole | researchgate.net |

| 1-Bromododecane | K₂CO₃ / DMF | 5-Cyclohexyl-2-(dodecylthio)-1,3,4-oxadiazole | nih.gov |

| Ethyl iodide | Et₃N / DMF | 5-Cyclohexyl-2-(ethylthio)-1,3,4-oxadiazole | asianpubs.org |

Reactions Involving the Ring Nitrogen Atoms (N-Alkylation, Mannich Bases)

Due to thiol-thione tautomerism, this compound can exist in the thione form, where the proton resides on a ring nitrogen atom. This allows for reactions to occur at the N-3 position of the oxadiazole ring. asianpubs.orgmdpi.com

N-Alkylation: Direct alkylation can lead to a mixture of N- and S-alkylated products, with the reaction conditions dictating the regioselectivity. tandfonline.com The choice of solvent, base, and electrophile can influence whether the reaction occurs at the nitrogen or sulfur atom. Generally, S-alkylation is kinetically favored, while N-alkylation can be achieved under specific, often thermodynamic, conditions.

Mannich Bases: A more common and regioselective reaction at the ring nitrogen is the Mannich reaction. This involves the aminomethylation of the N-H group of the thione tautomer using formaldehyde (B43269) and a primary or secondary amine. nih.govoarjbp.com The reaction proceeds readily in a solvent like ethanol at room temperature or under reflux, yielding N-Mannich bases. researchgate.netmdpi.com This method is highly effective for introducing a diverse range of amino functionalities, which can significantly impact the biological profile of the molecule. A variety of amines, including aliphatic, aromatic, and heterocyclic amines like piperazine, can be used. nih.govdergipark.org.tr

| Amine | Reagent | Resulting N-Mannich Base Structure | Reference |

|---|---|---|---|

| Dipropylamine | Formaldehyde | 5-Cyclohexyl-3-((dipropylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione | researchgate.net |

| Aniline (B41778) | Formaldehyde | 5-Cyclohexyl-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione | nih.gov |

| 1-Phenylpiperazine | Formaldehyde | 5-Cyclohexyl-3-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione | nih.gov |

| Morpholine | Formaldehyde | 5-Cyclohexyl-3-(morpholinomethyl)-1,3,4-oxadiazole-2(3H)-thione | dergipark.org.tr |

Functionalization of the Cyclohexyl Substituent for Structural Diversity

While derivatization of the oxadiazole core is common, the cyclohexyl moiety itself presents opportunities for modification to expand structural diversity. Direct functionalization of such saturated carbocyclic rings can be challenging but offers a pathway to novel analogues. Methodologies for the C-H functionalization of saturated heterocycles and related systems are an active area of research and can provide insight into potential transformations. acs.orgresearchgate.net

Potential strategies for modifying the cyclohexyl ring, although not yet specifically reported for this exact molecule, could include:

Oxidation: Controlled oxidation could introduce a hydroxyl or keto group onto the cyclohexyl ring, providing a new handle for further derivatization.

Halogenation: Free-radical halogenation could install a bromine or chlorine atom, which could then be substituted by various nucleophiles to introduce new functional groups.

C-H Activation/Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially be applied to selectively introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring. elsevierpure.com

These approaches, while speculative for this specific compound, are based on established principles in organic synthesis and represent a frontier for creating derivatives with unique three-dimensional shapes and properties. mountainscholar.org

Synthesis of Hybrid Molecules Incorporating the 1,3,4-Oxadiazole-2-thiol (B52307) Moiety

A powerful strategy in drug design is the creation of hybrid molecules, where two or more pharmacophores are linked together to produce a single molecule with potentially enhanced or synergistic biological activities. nih.gov The this compound scaffold is an excellent platform for this approach. The nucleophilic sulfur atom is typically used as the linking point to connect to another bioactive core.

The synthesis often involves a multi-step sequence. First, the oxadiazole-thiol is S-alkylated with a linker containing a reactive group, such as an ester or a haloalkane. This functionalized intermediate is then reacted with another heterocyclic core. For example, S-alkylation with ethyl chloroacetate produces an ester intermediate. uobaghdad.edu.iq This intermediate can be converted to an acetohydrazide, which can then be reacted with various aldehydes to form Schiff bases, or with other reagents to build entirely new heterocyclic rings like quinazolinones or oxazinones. uobaghdad.edu.iqresearchgate.net This modular approach allows for the combination of the oxadiazole moiety with a wide array of other heterocyclic systems, such as thiazole (B1198619) or other pharmacologically relevant scaffolds. mdpi.com

| Linked Moiety | General Synthetic Strategy | Reference |

|---|---|---|

| Thiazole | S-alkylation of the oxadiazole-thiol with an α-halo ketone followed by cyclization with a thioamide (Hantzsch thiazole synthesis) or linking to a pre-formed thiazole. | mdpi.com |

| Schiff Base | S-alkylation to form a thioacetohydrazide intermediate, followed by condensation with a substituted aromatic aldehyde. | uobaghdad.edu.iqresearchgate.net |

| Quinazolin-4-one | Condensation of an S-substituted oxadiazole intermediate (bearing a hydrazide) with anthranilic acid. | uobaghdad.edu.iq |

| Oxazin-4-one | Condensation of an S-substituted oxadiazole intermediate (bearing a hydrazide) with salicylic (B10762653) acid. | researchgate.net |

Advanced Computational and Theoretical Studies on the 5 Cyclohexyl 1,3,4 Oxadiazole 2 Thiol System

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are frequently employed to optimize the molecular geometry and calculate various electronic properties. nih.govmdpi.comnih.gov These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

The electronic structure of the 1,3,4-oxadiazole (B1194373) ring, a key feature of this compound, is characterized by the presence of one oxygen and two nitrogen atoms, which influences its aromaticity and reactivity. globalresearchonline.net The replacement of two -CH= groups in furan with two pyridine-type nitrogen atoms (-N=) reduces the aromaticity of the resulting oxadiazole ring, making it behave more like a conjugated diene. This structural feature makes electrophilic substitution on the carbon atoms of the oxadiazole ring difficult due to lower electron density. globalresearchonline.net

Theoretical studies on related 1,3,4-oxadiazole-2-thiol (B52307) derivatives have shown that the molecule exists in a tautomeric equilibrium between the thione and thiol forms. nih.gov DFT calculations can predict the relative stability of these tautomers, with studies often indicating the predominance of the thione form. nih.gov The molecular electrostatic potential (MEP) analysis, another output of DFT calculations, helps to identify the regions of the molecule that are prone to electrophilic and nucleophilic attack. nih.gov

Analysis of Molecular Orbitals (HOMO/LUMO) and Global Chemical Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For derivatives of 1,3,4-oxadiazole, DFT calculations are used to determine the energies of these frontier orbitals. mdpi.comresearchgate.net The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic reactions. In many 5-substituted-1,3,4-oxadiazole-2-thiol systems, the HOMO is often localized over the thiol group and parts of the oxadiazole ring, while the LUMO is distributed over the heterocyclic ring system.

From the HOMO and LUMO energies, several global chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

| Global Chemical Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

These parameters are invaluable for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets. nih.gov

Aromaticity Assessment of the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle, although its aromatic character is somewhat diminished compared to rings like furan due to the presence of two electronegative nitrogen atoms. globalresearchonline.netresearchgate.net The unique structural feature of the 1,3,4-oxadiazole ring, with its pyridine-type nitrogen atoms, allows its derivatives to bind effectively with various enzymes and receptors in biological systems. researchgate.netnih.gov

The aromaticity of the 1,3,4-oxadiazole ring can be evaluated using computational methods. researchgate.net One such method is the calculation of Nucleus-Independent Chemical Shift (NICS) values. NICS is a magnetic descriptor of aromaticity where negative values inside the ring typically indicate aromatic character, while positive values suggest anti-aromaticity. Another approach is the Bird index of aromaticity, which has been used to assess the aromaticity of the 1,3,4-oxadiazole ring in N- and S-alkyl derivatives of 5-phenyl-1,3,4-oxadiazol-2-thione. researchgate.net These studies have shown that substitution on the ring can influence its aromaticity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, docking simulations are employed to investigate its potential interactions with the active sites of biological targets, such as enzymes or receptors. nih.gov

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

For example, derivatives of 1,3,4-oxadiazole have been docked into the active sites of various enzymes, including the epidermal growth factor receptor (EGFR) tyrosine kinase domain, to explore their potential as anticancer agents. mdpi.comnih.gov The docking results often reveal that the nitrogen atoms of the 1,3,4-oxadiazole ring can form crucial hydrogen bonds with amino acid residues in the active site. nih.gov The binding energy, calculated by the docking software, provides an estimate of the binding affinity, with lower values indicating a more stable complex. mdpi.com These in silico studies are essential for rational drug design and for prioritizing compounds for further experimental evaluation. thaiscience.info

Structure Activity Relationship Sar Elucidation and Pharmacological Profiling of 5 Cyclohexyl 1,3,4 Oxadiazole 2 Thiol Analogues

Correlating Structural Features with Biological Activities

Research has shown that the nature of the substituent at the C5 position plays a critical role. For instance, in a series of 5-substituted-2-mercapto-1,3,4-oxadiazoles, a compound with a 4-hydroxyphenyl substituent at the C5 position demonstrated strong inhibitory activity against M. tuberculosis. mdpi.com Similarly, a 5-(4-fluorophenyl) derivative showed potent activity against E. coli and S. pneumoniae. mdpi.com The introduction of fatty acid chains at the C5 position has been correlated with antitumor activity, with the potency varying based on the length of the carbon chain. benthamdirect.com

Derivatization of the 2-thiol group is a common strategy to fine-tune activity. S-substitution of the thiol group can lead to enhanced biological effects. mdpi.com For example, derivatives containing a 3,5-dinitrophenyl or 3,5-dinitrobenzyl-mercapto group showed significant antibacterial activity, which was further enhanced by the presence of halogens on an additional aryl ring. mdpi.com The conversion of the thiol into S-alkylated esters followed by further reactions to form quinazoline-4-one and oxazine-4-one derivatives has been shown to produce compounds with significant antioxidant potential. uobaghdad.edu.iq The formation of Mannich bases via aminomethylation of the 2-thione tautomer has also yielded compounds with notable anti-inflammatory and analgesic activities. nih.gov

The table below summarizes key SAR findings for various 1,3,4-oxadiazole-2-thiol (B52307) analogues.

| Structural Modification | Biological Activity Investigated | Key Finding | Reference |

|---|---|---|---|

| 5-(4-hydroxyphenyl) substituent | Antitubercular | Showed the strongest inhibitory activity against M. tuberculosis H37Rv. | mdpi.com |

| 5-(4-fluorophenyl) substituent | Antibacterial | Exhibited stronger activity against E.coli and S. pneumoniae compared to ampicillin. | mdpi.com |

| S-substitution with 3,5-dinitrophenyl group | Antibacterial | Demonstrated greatest activity, enhanced by additional halogen substitutions. | mdpi.com |

| 5-(heptadec-8-enyl) substituent | Anticancer | Showed high potency against breast (MCF-7) and liver (HepG2) cancer cell lines. | benthamdirect.com |

| Formation of Mannich bases at N3 | Anti-inflammatory, Analgesic | Resulted in compounds with significant in vivo anti-inflammatory and analgesic effects. | nih.gov |

| Presence of electron-donating groups (-OCH3/OH) | Anticancer, Antioxidant | Increased the anticancer and antioxidant potential in thiazolidin-4-one derivatives. | mdpi.com |

Influence of the Cyclohexyl Moiety and 2-Thiol Group on Pharmacological Properties

The specific structural components of 5-cyclohexyl-1,3,4-oxadiazole-2-thiol are fundamental to its pharmacological profile.

2-Thiol Group: The group at the C2 position is crucial and exists in a thiol-thione tautomeric equilibrium. nih.govnih.gov This feature is vital for its biological activity and serves as a versatile chemical handle.

Pharmacophoric Feature: The thione (C=S) or thiol (S-H) group can act as a hydrogen bond donor or acceptor, facilitating critical interactions with biological targets like enzymes or receptors. nih.gov The ability of this group to chelate metal ions is also a potential mechanism for enzyme inhibition, particularly for metalloenzymes.

Nucleophilic Character: The thiol form is nucleophilic and can be readily derivatized. S-alkylation, S-acylation, or reaction with electrophiles allows for the synthesis of a wide range of analogues with modulated properties. researchgate.netresearchgate.net This allows for the exploration of chemical space around the core scaffold to optimize activity.

Tautomerism: The predominant tautomeric form (thiol or thione) can be influenced by the solvent and the electronic nature of the C5 substituent. The thione form is often favored in the solid state. This equilibrium can affect the molecule's reactivity and its binding mode to target proteins. The nitrogen atom at position 3 of the thione tautomer can also be a site for derivatization, such as in the formation of Mannich bases. nih.gov

The free thiol/thione group itself is often considered essential for the antimicrobial activity of many 1,3,4-oxadiazole (B1194373) derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and understanding the physicochemical properties that are most influential for their pharmacological effects.

For 1,3,4-oxadiazole derivatives, 2D-QSAR studies have been successfully employed to predict their anti-inflammatory activity. researchgate.net In one such study, a series of 2,5-disubstituted 1,3,4-oxadiazoles was analyzed using Multiple Linear Regression (MLR). The resulting QSAR model identified several molecular descriptors that significantly correlated with the anti-inflammatory activity (expressed as pIC50). researchgate.net

Key molecular descriptors often found to be important in QSAR models for heterocyclic compounds include:

Topological Descriptors: These relate to the connectivity and branching of the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies). Electron-withdrawing groups, for instance, can play an important role in modulating activity. mdpi.com

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity (MR), and molecular weight.

The table below illustrates the type of information derived from a hypothetical QSAR model for 1,3,4-oxadiazole analogues.

| Molecular Descriptor | Type | Correlation with Activity | Interpretation |

|---|---|---|---|

| logP | Physicochemical | Positive | Increased lipophilicity is favorable for higher activity, possibly due to better membrane permeability. |

| Dipole Moment | Electronic | Negative | Lower polarity may be preferred for binding to a hydrophobic pocket in the target enzyme/receptor. |

| Molecular Weight | Physicochemical | Positive | Higher molecular weight, possibly reflecting larger substituents, may enhance binding interactions. |

| Hydrogen Bond Donors | Structural | Positive | The presence of groups capable of donating hydrogen bonds (like the N-H in the thione form) is important for activity. |

Such models can be valuable tools for virtually screening and prioritizing new 1,3,4-oxadiazole-2-thiol derivatives for synthesis, thereby streamlining the drug discovery process. researchgate.netnih.gov

Design Principles for Lead Compound Optimization based on SAR

Based on the collective SAR, influence of key moieties, and QSAR modeling, several design principles can be formulated for the lead optimization of compounds based on the this compound scaffold.

Modification of the C5-Substituent: The cyclohexyl group provides a good lipophilic anchor. To optimize activity, this position can be modified to explore steric and electronic requirements further.

Bioisosteric Replacement: The cyclohexyl ring could be replaced with other bulky lipophilic groups, such as cyclopentyl, adamantyl, or substituted phenyl rings, to probe the size and shape of the binding pocket.

Introducing Functionality: Introducing polar groups (e.g., hydroxyl, methoxy) onto the cycloalkyl or an analogous aryl ring could introduce specific hydrogen bonding interactions and improve solubility, as seen in other oxadiazole series where hydroxylated phenyl rings were beneficial. mdpi.com

Derivatization of the C2-Thiol Group: The 2-thiol group is a prime site for modification to enhance potency, alter selectivity, or improve pharmacokinetic properties.

S-Alkylation/Arylation: Attaching various alkyl, aralkyl, or heterocyclic moieties via a thioether linkage can explore different binding interactions. SAR studies consistently show that S-substituted derivatives can have profoundly different activities from the parent thiol. mdpi.comresearchgate.net For example, linking moieties that can form additional hydrogen bonds or pi-stacking interactions could be a rational approach.

Mannich Base Formation: The nitrogen at the 3-position (in the thione form) can be derivatized to form Mannich bases, a strategy that has proven effective in generating potent anti-inflammatory agents. nih.gov This approach adds bulk and can introduce basic centers to modulate physicochemical properties.

Utilizing Computational Guidance: QSAR and molecular docking studies should be used prospectively. nih.gov

Predictive Modeling: Once a reliable QSAR model is established, it can be used to predict the activity of designed, but not-yet-synthesized, compounds. This allows for the prioritization of synthetic targets that have the highest probability of success.

Structure-Based Design: If the biological target is known, molecular docking can be used to visualize the binding mode of the lead compound. This information can guide the rational design of new analogues with improved complementarity to the active site, for instance, by adding substituents that can interact with specific amino acid residues. benthamdirect.comnih.gov

By systematically applying these principles, the this compound scaffold can be effectively optimized to develop novel drug candidates with enhanced therapeutic potential.

Concluding Remarks and Future Research Directions for 5 Cyclohexyl 1,3,4 Oxadiazole 2 Thiol Research

Design and Synthesis of Next-Generation Analogues for Enhanced Bioactivity and Selectivity

The future of 5-Cyclohexyl-1,3,4-oxadiazole-2-thiol research heavily relies on the strategic design and synthesis of new analogues to improve potency and target selectivity. Structure-Activity Relationship (SAR) studies are fundamental to this effort.

Modification of the Cyclohexyl Ring: The cyclohexyl group can be systematically modified to explore its impact on bioactivity. Introducing various substituents (e.g., hydroxyl, amino, halogen, or alkyl groups) at different positions of the ring can influence the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, potentially leading to enhanced interactions with biological targets.

Derivatization of the Thiol Group: The thiol group is a key functional handle for derivatization. S-alkylation or S-acylation can lead to a diverse library of compounds. For instance, attaching different aryl or heterocyclic moieties to the sulfur atom has been shown in related compounds to significantly modulate antimicrobial and other biological activities. mdpi.com Studies on related 1,3,4-oxadiazole-2-thiol (B52307) derivatives have shown that the introduction of specific S-substituents, such as those containing a 3,5-dinitrophenyl moiety, can be crucial for antimycobacterial activity. mdpi.comnih.gov

Synthesis Strategy: The primary synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an appropriate acylhydrazide (in this case, cyclohexanecarbohydrazide) with carbon disulfide in a basic alcoholic solution, followed by acidification. openmedicinalchemistryjournal.comnih.gov This reliable and high-yielding method can be adapted to produce a wide range of precursors for next-generation analogues. openmedicinalchemistryjournal.com

Systematic exploration of these synthetic modifications will generate a library of novel compounds, which can then be screened to identify candidates with superior efficacy and reduced off-target effects.

Application of Chemoinformatics and Artificial Intelligence in Compound Design

To accelerate the drug discovery process and reduce reliance on costly and time-consuming empirical screening, chemoinformatics and artificial intelligence (AI) must be integrated into the design of new this compound analogues.

Molecular Docking and Virtual Screening: Computational docking studies can predict the binding affinity and orientation of designed analogues within the active site of known biological targets. researchgate.netnih.gov For example, if a target enzyme for the anti-inflammatory activity of oxadiazoles (B1248032) is identified, virtual screening of a library of this compound derivatives can prioritize compounds with the highest predicted binding scores for synthesis and biological testing. researchgate.net

ADMET Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. nih.govresearcher.life By screening compounds for favorable pharmacokinetic properties and low toxicity profiles at an early stage, researchers can focus resources on candidates with a higher probability of success in later developmental stages. researchgate.netresearcher.life Parameters such as solubility, gastrointestinal absorption, and blood-brain barrier permeability can be estimated computationally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural features of the synthesized analogues and their observed biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent molecules.

The synergy between synthetic chemistry and computational modeling will enable a more rational, hypothesis-driven approach to drug design, optimizing the chances of developing clinically viable drug candidates.

Exploration of Novel Therapeutic Applications based on Mechanistic Understanding

The 1,3,4-oxadiazole (B1194373) scaffold has been associated with a broad spectrum of biological activities. nih.govmdpi.com A deeper understanding of the specific molecular mechanisms by which this compound and its derivatives exert their effects is essential for uncovering novel therapeutic applications.

Anticancer Potential: Many oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. rroij.comnih.gov Future research should investigate the activity of this compound against a panel of cancer cells and elucidate its mechanism of action. Does it induce apoptosis? Does it inhibit key signaling pathways like STAT3, a known target for some oxadiazoles? researchgate.netnih.gov Answering these questions could position these compounds as leads for new anticancer agents.

Antimicrobial and Antifungal Activity: Given the documented antimicrobial properties of this chemical class, new analogues should be tested against a wide range of pathogenic bacteria and fungi, especially drug-resistant strains. mdpi.comontosight.ai For example, certain 5-aryl-1,3,4-oxadiazole-2-thiols have shown potent activity against Mycobacterium tuberculosis. longdom.org Investigating the potential of the cyclohexyl analogue in this area is a logical next step.

Neuroprotective and Anti-inflammatory Roles: The anti-inflammatory and anticonvulsant activities reported for oxadiazoles suggest a potential role in treating neurological and inflammatory disorders. longdom.orgnih.gov Mechanistic studies could explore inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or modulation of inflammatory cytokine production. nih.gov

By moving beyond preliminary screening to detailed mechanistic studies, the full therapeutic potential of the this compound scaffold can be systematically explored and validated.

Development of Advanced Methodologies for Biological Target Identification

A critical challenge in developing novel therapeutic agents is the precise identification of their biological targets. While a compound may show promising activity in a cell-based assay, knowing the specific protein or pathway it interacts with is crucial for mechanism-based drug development and for predicting potential side effects.

Photoaffinity Labeling: This powerful technique can be used to covalently link a drug candidate to its biological target. A promising approach involves modifying the this compound structure to incorporate a photoactivatable group, such as an oxadiazoline. nih.gov Upon UV irradiation, this modified probe would form a covalent bond with its binding partner in a cellular extract or even in living cells, allowing for subsequent isolation and identification of the target protein by mass spectrometry. nih.gov

Chemical Proteomics: Affinity chromatography-mass spectrometry is another robust method. The parent compound or a potent analogue can be immobilized on a solid support to create an affinity matrix. This matrix is then used to "fish" for its binding partners from a cell lysate. The captured proteins are subsequently identified using advanced proteomics techniques.

Computational Target Prediction: A variety of computational tools and databases can predict potential targets based on the chemical structure of a ligand (ligand-based) or by docking the ligand into the structures of known proteins (structure-based). These in silico predictions can generate hypotheses that are then validated experimentally.

Employing these advanced methodologies will be pivotal in moving from observed biological effects to a clear, mechanistic understanding of how this compound and its future analogues function at the molecular level, thereby solidifying their potential as next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-cyclohexyl-1,3,4-oxadiazole-2-thiol, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclization of cyclohexyl-substituted hydrazides with carbon disulfide under basic conditions (e.g., KOH in ethanol). Key steps include refluxing the hydrazide with CS₂, followed by acidification to isolate the thiol derivative . Purity optimization involves recrystallization (ethanol/water mixtures) and characterization via IR (to confirm –SH stretching at ~2500 cm⁻¹) and ¹H-NMR (to verify cyclohexyl proton signals at δ 1.2–2.1 ppm) .

Q. How do structural features influence the reactivity of the thiol group in this compound?

- Methodology : The thiol group’s reactivity is modulated by electron-withdrawing effects of the oxadiazole ring. Nucleophilic substitution (S-alkylation) can be performed using alkyl halides in alkaline media (e.g., NaOH/ethanol). Reaction efficiency depends on solvent polarity and temperature, with DMF enhancing yields at 60–80°C . Monitoring via TLC (silica gel, hexane:ethyl acetate 7:3) ensures completion .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR : Confirms –SH (2500–2600 cm⁻¹) and C=N (1560–1600 cm⁻¹) groups .

- ¹H-NMR : Cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while the oxadiazole ring protons resonate at δ 8.0–8.5 ppm in aryl-substituted analogs .

- Elemental analysis : Validates C, H, N, S content within ±0.3% deviation .

Advanced Research Questions

Q. How can computational methods (DFT) predict tautomeric behavior and electronic properties?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model thiol-thione tautomerism. The thione form is often more stable due to resonance stabilization. HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in electrophilic substitutions . X-ray crystallography (e.g., CCDC data) validates planar oxadiazole-thione geometry .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Discrepancies in antimicrobial/anticancer results may arise from substituent effects (e.g., cyclohexyl vs. aryl groups). Systematic structure-activity relationship (SAR) studies are essential. For example:

- Anticancer assays : Test against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using MTT protocols. IC₅₀ values <50 μM indicate potency .

- Enzyme inhibition : Evaluate COX-2/5-LOX dual inhibition via ELISA, comparing % inhibition at 10 μM .

Q. How can copper-catalyzed cross-coupling improve scalability for derivatives?

- Methodology : Industrial-scale synthesis employs CuI (10 mol%) with ligands (1,10-phenanthroline) in DMF at 70°C. Continuous flow reactors enhance yield (85–90%) by optimizing residence time and minimizing side reactions . Post-reaction purification uses column chromatography (SiO₂, gradient elution with hexane:EtOAc) .

Q. What mechanistic insights explain its role in enzyme modulation?

- Methodology : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the thiol group and catalytic residues (e.g., COX-2’s Tyr385). MD simulations (100 ns) show stable binding (RMSD <2 Å). In vitro validation via kinase assays (e.g., EGFR inhibition at IC₅₀ = 12 μM) confirms computational predictions .

Data Contradiction Analysis

- Synthetic Yields : Variations in reported yields (51–90%) arise from solvent choice (ethanol vs. DMF) and catalyst loading. Ethanol favors smaller-scale synthesis (<10 g), while DMF with CuI is optimal for bulk production .

- Biological Activity : Cyclohexyl derivatives show lower antimicrobial activity (MIC = 128 μg/mL) compared to aryl analogs (MIC = 32 μg/mL), likely due to reduced membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。